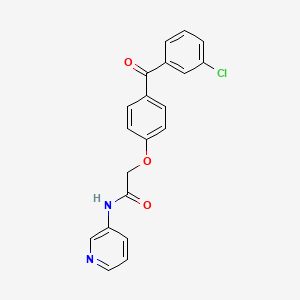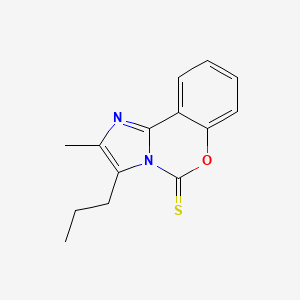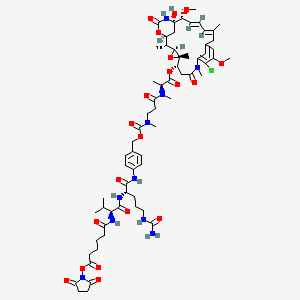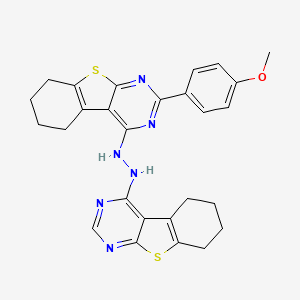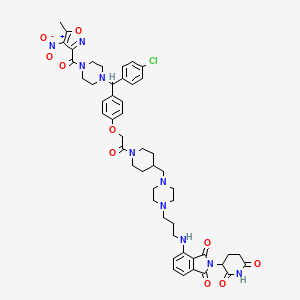
PROTAC GPX4 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC GPX4 degrader-1 is a proteolysis targeting chimera (PROTAC) designed to target and degrade glutathione peroxidase 4 (GPX4). This compound is significant in the field of cancer research due to its ability to induce ferroptosis, a form of programmed cell death, by degrading GPX4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC GPX4 degrader-1 involves multiple steps, including the preparation of the linker and the conjugation of the linker to the ligands that target GPX4 and the E3 ubiquitin ligase. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC GPX4 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Applications De Recherche Scientifique
PROTAC GPX4 degrader-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the degradation of GPX4 and its effects on cellular processes.
Biology: The compound is employed in biological research to investigate the role of GPX4 in ferroptosis and other cellular pathways.
Medicine: In medical research, this compound is explored for its potential therapeutic applications in cancer treatment by inducing ferroptosis in cancer cells.
Mécanisme D'action
PROTAC GPX4 degrader-1 exerts its effects by inducing the degradation of GPX4 through the ubiquitin-proteasome system. The compound binds to GPX4 and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of GPX4. This degradation triggers ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides .
Comparaison Avec Des Composés Similaires
Similar Compounds
RSL3: A GPX4 inhibitor that induces ferroptosis but does not degrade GPX4.
ML162: Another GPX4 inhibitor with similar properties to RSL3.
8e: A PROTAC-based GPX4 degrader with higher efficacy compared to RSL3.
Uniqueness
PROTAC GPX4 degrader-1 is unique due to its dual mechanism of action, combining the inhibition and degradation of GPX4. This dual action enhances its efficacy in inducing ferroptosis and makes it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C50H57ClN10O10 |
|---|---|
Poids moléculaire |
993.5 g/mol |
Nom IUPAC |
4-[3-[4-[[1-[2-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C50H57ClN10O10/c1-32-45(61(68)69)44(54-71-32)50(67)59-28-26-58(27-29-59)46(34-6-10-36(51)11-7-34)35-8-12-37(13-9-35)70-31-42(63)57-20-16-33(17-21-57)30-56-24-22-55(23-25-56)19-3-18-52-39-5-2-4-38-43(39)49(66)60(48(38)65)40-14-15-41(62)53-47(40)64/h2,4-13,33,40,46,52H,3,14-31H2,1H3,(H,53,62,64) |
Clé InChI |
HMSNFNLFZRKDIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)CN5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=C(C=C9)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
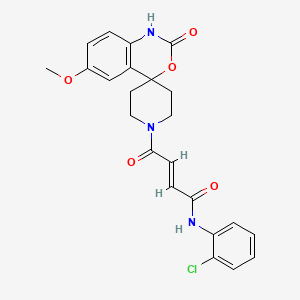
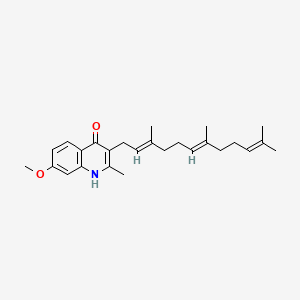


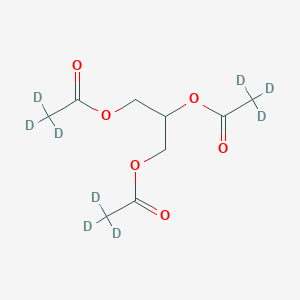
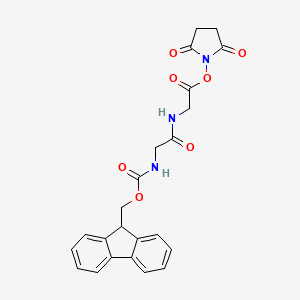
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
